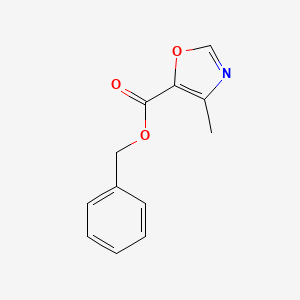

Benzyl 4-methyloxazole-5-carboxylate

Description

Significance of the Oxazole (B20620) Heterocyclic Ring System in Chemical Synthesis and Molecular Design

The oxazole ring is a fundamental scaffold in organic chemistry, prized for its presence in a wide array of natural products and pharmaceutically active compounds. researchgate.netnumberanalytics.comtandfonline.com Its aromatic nature and the presence of heteroatoms confer unique chemical properties that are leveraged in the design of new molecules. numberanalytics.comtandfonline.com Oxazoles are known to participate in a variety of chemical reactions, including cycloadditions and metallation, which allows for the construction of complex molecular frameworks. researchgate.netpharmaguideline.com

The versatility of the oxazole ring is evident in its role as a precursor for other important chemical moieties like amino acids, peptides, and other heterocyclic systems. researchgate.net The ability to introduce various substituents onto the oxazole ring allows for fine-tuning of the molecule's properties, making it a valuable component in the development of new drugs and materials. tandfonline.comaip.org

Key Features of the Oxazole Ring System:

| Feature | Description |

| Aromaticity | The oxazole ring is an aromatic system, which contributes to its stability. numberanalytics.com |

| Reactivity | It undergoes various reactions such as electrophilic and nucleophilic substitutions, as well as cycloadditions. pharmaguideline.com |

| Scaffold | Serves as a core structure for the synthesis of diverse and complex molecules. numberanalytics.comtandfonline.com |

| Biological Activity | Many oxazole-containing compounds exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. pharmaguideline.comaip.orgresearchgate.net |

Role of the Ester Functionality in Modulating Oxazole Derivatives' Reactivity and Synthetic Utility

The ester group, specifically the benzyl (B1604629) carboxylate in Benzyl 4-methyloxazole-5-carboxylate, plays a critical role in directing the reactivity of the molecule. The ester can be readily transformed into other functional groups, such as carboxylic acids, amides, or alcohols, providing a handle for further chemical modifications. This versatility is crucial for building more complex molecular structures.

The electronic nature of the ester group also influences the reactivity of the oxazole ring itself. It can act as an electron-withdrawing group, affecting the electron density of the ring and influencing the regioselectivity of subsequent reactions. For instance, the presence of an ester at the 5-position can influence the site of electrophilic or nucleophilic attack on the oxazole ring.

Positioning of this compound as a Crucial Intermediate in Complex Molecule Construction

The combination of the stable yet reactive oxazole core and the versatile ester functionality makes this compound a key intermediate in the synthesis of complex molecules. Its structure allows for a stepwise and controlled approach to building larger, more intricate chemical architectures.

The synthesis of various natural products and their analogues often involves the use of substituted oxazoles as key building blocks. The specific substitution pattern of this compound, with a methyl group at the 4-position and the benzyl ester at the 5-position, provides a pre-functionalized starting material that can streamline synthetic routes. The benzyl protecting group on the carboxylate can be selectively removed under specific conditions, allowing for further elaboration of the molecule.

Structure

3D Structure

Properties

CAS No. |

1071676-06-6 |

|---|---|

Molecular Formula |

C12H11NO3 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

benzyl 4-methyl-1,3-oxazole-5-carboxylate |

InChI |

InChI=1S/C12H11NO3/c1-9-11(16-8-13-9)12(14)15-7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 |

InChI Key |

NALGHKDUINONLB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC=N1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Detailed Mechanistic Investigations of Benzyl 4 Methyloxazole 5 Carboxylate Formation

Mechanistic Elucidation of Oxazole (B20620) Ring Formation from Diverse Precursors

The formation of the 4-methyloxazole-5-carboxylate ring system can be achieved through various synthetic routes, with the Robinson-Gabriel synthesis and its modifications being a prominent method. wikipedia.orgsynarchive.com This method generally involves the cyclodehydration of α-acylamino ketones. wikipedia.orgsynarchive.com

A plausible pathway to obtain the 4-methyl-5-alkoxycarbonyloxazole core, a direct precursor to the final product, starts from the reaction of ethyl 2-chloroacetoacetate with formamide (B127407). This reaction, a variation of the Hantzsch oxazole synthesis, proceeds through the following mechanistic steps:

N-acylation: The nitrogen atom of formamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetoacetate, followed by the displacement of the chlorine atom to form an N-acylamino ketone intermediate.

Enolization: The acidic α-proton of the ketone is abstracted, leading to the formation of an enolate intermediate.

Cyclization: The enol oxygen attacks the amide carbonyl carbon in an intramolecular fashion, forming a five-membered dihydrooxazole (oxazoline) intermediate.

Dehydration: Under acidic or thermal conditions, the oxazoline (B21484) intermediate undergoes dehydration to yield the aromatic oxazole ring.

Another versatile method for constructing the oxazole ring is the reaction of α-haloketones with primary amides. ijpsonline.com In the context of Benzyl (B1604629) 4-methyloxazole-5-carboxylate, this could involve the reaction of an appropriate α-haloketone with benzamide.

Furthermore, the Van Leusen oxazole synthesis provides an alternative route, reacting an aldehyde with tosylmethyl isocyanide (TosMIC). slideshare.net This reaction proceeds via the formation of an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to form the oxazole ring. slideshare.net For the synthesis of a 4-methyloxazole-5-carboxylate, this would necessitate a glyoxal-type starting material.

The following table summarizes various precursors that can be utilized for the formation of the oxazole ring, highlighting the diversity of synthetic strategies available.

| Precursor Type | Specific Examples | Relevant Synthesis Method |

| α-Acylamino ketone | N-formyl-2-amino-3-oxobutanoate | Robinson-Gabriel Synthesis |

| α-Haloketone and Amide | Ethyl 2-chloroacetoacetate and Formamide | Hantzsch Oxazole Synthesis |

| Aldehyde and TosMIC | Methyl 2-formylpropanoate and Tosylmethyl isocyanide | Van Leusen Oxazole Synthesis |

| α-Hydroxy ketone and Amide | Ethyl 2-hydroxy-3-oxobutanoate and Formamide | Modified Hantzsch Synthesis |

Examination of Reaction Intermediates and Transition States in Key Synthetic Steps

The key synthetic step in the formation of the oxazole ring via the Robinson-Gabriel pathway is the intramolecular cyclodehydration of an α-acylamino ketone. wikipedia.orgsynarchive.com The reaction proceeds through a series of well-defined intermediates.

Following the formation of the α-acylamino ketone, the reaction is typically catalyzed by a dehydrating agent, such as sulfuric acid or phosphorus pentoxide. pharmaguideline.comacs.org The mechanism involves the protonation of the ketone carbonyl group, which enhances its electrophilicity. The amide oxygen then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a five-membered ring intermediate, a dihydrooxazolol . acs.org

This dihydrooxazolol intermediate is unstable and readily undergoes dehydration. Protonation of one of the hydroxyl groups converts it into a good leaving group (water). The subsequent elimination of water, driven by the formation of the stable aromatic oxazole ring, is a key step. The transition state for this dehydration step involves the partial breaking of the C-O bond of the leaving water molecule and the partial formation of the C=C double bond within the ring.

Computational studies on similar oxazole syntheses have been performed to elucidate the energetics of these intermediates and transition states. researchgate.net These studies help in understanding the reaction barriers and can guide the selection of appropriate catalysts and reaction conditions to facilitate the transformation.

A general representation of the intermediates in the Robinson-Gabriel synthesis is provided below:

| Intermediate | Structure | Description |

| α-Acylamino ketone | The starting material for the cyclodehydration reaction. | |

| Protonated Ketone | Activation of the ketone carbonyl by an acid catalyst. | |

| Dihydrooxazolol | The five-membered ring intermediate formed after intramolecular nucleophilic attack. | |

| Protonated Dihydrooxazolol | Intermediate poised for the elimination of water. | |

| Oxazolium Ion | The aromatic oxazole ring after dehydration. |

Reaction Kinetic and Thermodynamic Considerations in Controlling Reaction Pathways

The formation of Benzyl 4-methyloxazole-5-carboxylate is governed by the kinetics and thermodynamics of both the oxazole ring formation and the esterification steps.

For the oxazole ring formation, particularly through the Robinson-Gabriel pathway, the rate-determining step is often the cyclization or the subsequent dehydration of the dihydrooxazolol intermediate. The reaction is typically conducted at elevated temperatures to overcome the activation energy barrier for these steps. The use of a strong dehydrating agent can significantly increase the reaction rate by facilitating the removal of water and shifting the equilibrium towards the product side, in accordance with Le Chatelier's principle. masterorganicchemistry.com

The esterification of 4-methyloxazole-5-carboxylic acid with benzyl alcohol is an equilibrium-controlled process. vedantu.com The equilibrium constant (K_eq) for the Fischer-Speier esterification is typically close to unity for primary alcohols. To drive the reaction towards the formation of the benzyl ester, it is common practice to either use an excess of one of the reactants (usually the alcohol) or to remove the water formed during the reaction. masterorganicchemistry.com This can be achieved by azeotropic distillation or by using a dehydrating agent.

The kinetics of the esterification are dependent on the concentration of the acid catalyst, the temperature, and the steric hindrance of the reactants. While benzyl alcohol is a primary alcohol, the carboxylic acid attached to the oxazole ring might present some steric bulk, which could influence the reaction rate.

The table below outlines key kinetic and thermodynamic parameters for the relevant reaction types.

| Reaction | Key Kinetic Factors | Key Thermodynamic Factors |

| Oxazole Formation (Robinson-Gabriel) | Temperature, Catalyst concentration | Formation of stable aromatic ring, Elimination of water |

| Benzylic Esterification (Fischer-Speier) | Temperature, Catalyst concentration, Reactant concentration | Equilibrium position, Removal of water |

Mechanistic Insights into Benzylic Esterification Processes

The final step in the synthesis of this compound is the esterification of 4-methyloxazole-5-carboxylic acid with benzyl alcohol. Several methods can be employed for this transformation, with the Fischer-Speier esterification being a classic and widely used approach. vedantu.com

The Fischer-Speier esterification involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.com The mechanism proceeds as follows:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. researchgate.net

Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of benzyl alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. researchgate.net

Proton Transfer: A proton is transferred from the oxonium ion of the benzyl alcohol moiety to one of the hydroxyl groups of the original carboxylic acid. This converts the hydroxyl group into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another molecule of the alcohol, to yield the final benzyl ester and regenerate the acid catalyst.

Alternative methods for benzylic esterification that avoid the use of strong acids and the generation of water include the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the Steglich esterification, or the reaction of the carboxylate salt with benzyl bromide in an S_N2 reaction. A benzyne-mediated esterification has also been reported as a mild method. organic-chemistry.org

The choice of esterification method can be influenced by the sensitivity of the starting materials and the desired reaction conditions. For a robust substrate like 4-methyloxazole-5-carboxylic acid, the Fischer-Speier method often provides a cost-effective and efficient route to the corresponding benzyl ester.

Advanced Spectroscopic and Structural Characterization of Benzyl 4 Methyloxazole 5 Carboxylate

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise connectivity and environment of atoms within a molecule. For Benzyl (B1604629) 4-methyloxazole-5-carboxylate, both ¹H NMR and ¹³C NMR spectra provide critical data for structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the benzyl group would typically appear as a multiplet in the range of δ 7.30-7.50 ppm. The two protons of the benzylic methylene (B1212753) group (CH₂) are expected to produce a sharp singlet around δ 5.35 ppm. The methyl group (CH₃) attached to the oxazole (B20620) ring would also yield a singlet, expected at approximately δ 2.50 ppm. A key signal for the proton at the C2 position of the oxazole ring is predicted to be a singlet near δ 7.95 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the ester is the most deshielded, with a predicted chemical shift around δ 162.0 ppm. The carbons of the oxazole ring are expected at approximately δ 150.0 (C5), δ 142.0 (C2), and δ 138.0 (C4) ppm. The aromatic carbons of the benzyl group would show signals between δ 128.0 and δ 136.0 ppm. The benzylic CH₂ carbon is anticipated around δ 67.0 ppm, and the methyl carbon should appear at a much lower chemical shift, near δ 14.0 ppm.

Table 1: Predicted ¹H NMR Data for Benzyl 4-methyloxazole-5-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Proton Assignment |

|---|---|---|

| ~7.95 | Singlet | H-2 (Oxazole ring) |

| ~7.50-7.30 | Multiplet | Phenyl-H |

| ~5.35 | Singlet | -CH₂- (Benzyl) |

| ~2.50 | Singlet | -CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| ~162.0 | C=O (Ester) |

| ~150.0 | C-5 (Oxazole) |

| ~142.0 | C-2 (Oxazole) |

| ~138.0 | C-4 (Oxazole) |

| ~136.0 | C-ipso (Phenyl) |

| ~128.8 - 128.2 | C-ortho, C-meta, C-para (Phenyl) |

| ~67.0 | -CH₂- (Benzyl) |

| ~14.0 | -CH₃ |

High-Resolution Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the parent ion, which in turn validates the molecular formula. The molecular formula for this compound is C₁₂H₁₁NO₃. molcore.com The calculated exact mass for this formula is 217.0739 g/mol .

Analysis of the fragmentation pattern in the mass spectrum offers further structural confirmation. The molecule is expected to undergo characteristic fragmentation upon ionization. A primary fragmentation pathway would be the cleavage of the benzyl group, resulting in a prominent peak corresponding to the tropylium (B1234903) cation [C₇H₇]⁺ at m/z 91. Another significant fragmentation would be the loss of the entire benzyloxy group, leading to an ion representing the 4-methyloxazole-5-carbonyl cation.

Table 3: Predicted HRMS Data and Fragmentation for this compound

| m/z (Predicted) | Ion Formula | Identity |

|---|---|---|

| 217.0739 | [C₁₂H₁₁NO₃]⁺ | Molecular Ion [M]⁺ |

| 91.0548 | [C₇H₇]⁺ | Tropylium Cation |

Vibrational (Infrared) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Chromophore Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show a strong absorption band for the ester carbonyl (C=O) stretch, typically in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group would appear in the 1200-1300 cm⁻¹ range. The vibrations associated with the oxazole ring (C=N and C=C stretching) are predicted to be in the 1500-1650 cm⁻¹ region. Aromatic C-H stretching is anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The chromophores in this compound are the phenyl group and the oxazole ring. These conjugated systems are expected to absorb UV radiation, leading to π → π* transitions. The spectrum would likely exhibit strong absorption bands in the ultraviolet region, with a predicted λmax below 300 nm. Theoretical studies on similar structures, such as methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, predict strong absorption features between 170 nm and 210 nm. researchgate.net

Table 4: Predicted IR and UV-Vis Spectroscopic Data

| Spectroscopy | Feature | Predicted Range/Value |

|---|---|---|

| IR | Carbonyl (C=O) Stretch | 1720-1740 cm⁻¹ |

| IR | C=N / C=C (Ring) Stretch | 1500-1650 cm⁻¹ |

| IR | C-O (Ester) Stretch | 1200-1300 cm⁻¹ |

| UV-Vis | λmax | < 300 nm |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

While spectroscopic methods provide robust evidence for the molecular structure, single-crystal X-ray diffraction offers the most definitive and detailed picture of the molecule's arrangement in the solid state. This technique would precisely determine bond lengths, bond angles, and torsional angles, providing unequivocal confirmation of the connectivity established by NMR.

An X-ray crystallographic analysis would be expected to confirm the planarity of the oxazole ring. It would also reveal the precise conformation of the benzyl ester substituent relative to the plane of the heterocyclic ring. Although specific crystal structure data for the title compound is not presently available in the reviewed literature, analysis of related structures like (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate demonstrates the power of this technique in defining the three-dimensional molecular structure and intermolecular interactions, such as hydrogen bonding, in the crystalline lattice. researchgate.net The resulting structural model would serve as the ultimate benchmark for validating the findings from other spectroscopic methods.

Computational Chemistry and Theoretical Studies of Benzyl 4 Methyloxazole 5 Carboxylate

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods) for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing a detailed picture of the electron distribution and bonding within Benzyl (B1604629) 4-methyloxazole-5-carboxylate. nih.gov

Ab initio methods , meaning "from first principles," use fundamental physical constants to compute molecular properties. nih.gov Techniques such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller–Plesset perturbation theory, MP2) offer high accuracy but are computationally demanding. nih.gov These calculations would yield precise information on the molecule's geometry, orbital energies, and electron correlation effects.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its excellent balance of accuracy and computational cost. irjweb.com Functionals like B3LYP are commonly used to optimize the molecular geometry and calculate electronic properties. irjweb.comijcce.ac.ir For Benzyl 4-methyloxazole-5-carboxylate, a DFT study would begin with geometry optimization to find the lowest energy structure. From this optimized structure, key parameters like bond lengths, bond angles, and dihedral angles can be determined. These theoretical values can then be compared with experimental data, for instance from X-ray crystallography, to validate the computational model. ijcce.ac.ir

Analysis of the electronic structure involves examining the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity. mdpi.com

Table 1: Exemplary Calculated Structural Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G) |

|---|---|---|

| Bond Length (Å) | O(ring)-C(carbonyl) | 1.38 |

| C=O (carbonyl) | 1.21 | |

| N=C(ring) | 1.30 | |

| C(ring)-C(methyl) | 1.50 | |

| O-CH2 (ester) | 1.45 | |

| CH2-C(phenyl) | 1.51 | |

| Bond Angle (°) | O-C-N (ring) | 115.0 |

| C(carbonyl)-O-CH2 | 116.5 | |

| O-CH2-C(phenyl) | 109.2 | |

| Dihedral Angle (°) | Phenyl-CH2-O-C(carbonyl) | -175.0 |

Prediction of Reactivity via Quantum Chemical Descriptors (e.g., Fukui Functions, Molecular Electrostatic Potential)

Quantum chemical descriptors derived from electronic structure calculations are invaluable for predicting a molecule's reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. irjweb.com It helps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-deficient regions (electrophilic sites), which are prone to nucleophilic attack. mdpi.com For this compound, the MEP would likely show negative potential (typically colored red or yellow) around the carbonyl oxygen and the oxazole (B20620) nitrogen, indicating these are prime sites for electrophilic interaction. irjweb.com Positive potential (blue) would be expected around the hydrogen atoms. mdpi.comresearchgate.net

Fukui functions provide a more quantitative measure of reactivity at specific atomic sites. komorowski.edu.plnih.gov These functions are derived from the change in electron density as the number of electrons in the molecule changes. They help to pinpoint the most likely sites for nucleophilic, electrophilic, and radical attack. nih.gov Studies on the parent oxazole ring show that the C5 position is often the preferential site for electrophilic substitution, while the C2 position is susceptible to nucleophilic attack. komorowski.edu.plwikipedia.org A Fukui function analysis of this compound would clarify how the methyl and benzyl carboxylate substituents modify this intrinsic reactivity pattern of the oxazole core.

Other global reactivity descriptors, such as chemical hardness, softness, and the electrophilicity index, can also be calculated to provide a general measure of the molecule's reactivity. irjweb.com A lower chemical hardness and higher electrophilicity index generally correlate with higher reactivity. irjweb.commdpi.com

Table 2: Calculated Reactivity Descriptors for this compound (Illustrative Data)

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.85 | Electron-donating ability |

| LUMO Energy | -1.20 | Electron-accepting ability |

| HOMO-LUMO Gap | 5.65 | High kinetic stability |

| Chemical Hardness (η) | 2.83 | Resistance to charge transfer |

| Electrophilicity Index (ω) | 1.65 | Global electrophilic nature |

Conformational Analysis and Energetic Stability of this compound

The three-dimensional structure and conformational flexibility of this compound are critical to its properties and interactions. The molecule possesses several rotatable bonds, primarily around the benzyl ester group. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule and the energy barriers between them.

Computational methods can systematically scan the potential energy surface by rotating key dihedral angles, such as the C(ring)-C(carbonyl)-O-CH2 and C(carbonyl)-O-CH2-C(phenyl) angles. For each conformation, the energy is calculated, allowing for the identification of local and global energy minima. Studies on other benzyl derivatives have shown that steric and electronic effects, such as repulsion between atoms or hyperconjugative interactions, govern conformational preferences. nih.gov For instance, the orientation of the benzyl group relative to the rest of the molecule can significantly impact stability. rsc.org

Computational Modeling of Reaction Pathways and Energy Barriers for Synthetic Transformations

Computational chemistry is an essential tool for elucidating reaction mechanisms. It allows for the modeling of entire reaction pathways, including the structures of reactants, transition states, intermediates, and products. This provides a detailed, step-by-step understanding of how a synthetic transformation occurs.

For the synthesis of this compound, or its subsequent reactions, computational modeling can be used to evaluate different proposed mechanisms. For example, the synthesis of oxazoles can proceed through various routes, such as the Robinson-Gabriel synthesis or the van Leusen reaction. wikipedia.orgnih.gov DFT calculations can be used to locate the transition state for each step of a proposed pathway and calculate its energy. researchgate.net The energy of the transition state corresponds to the activation energy barrier for that step; the step with the highest barrier is the rate-determining step of the reaction.

By comparing the energy profiles of different potential pathways, chemists can predict which route is more favorable under specific conditions. researchgate.net This knowledge is invaluable for optimizing reaction conditions, improving yields, and predicting the formation of byproducts. For instance, if this compound were to undergo a reaction, such as electrophilic aromatic substitution on the phenyl ring, computational modeling could predict the regioselectivity (i.e., whether the ortho, meta, or para product is favored) by comparing the energy barriers for each pathway.

Spectroscopic Property Prediction through Computational Methods

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the molecule's structure.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. wikipedia.org Each calculated frequency corresponds to a specific vibrational mode, such as the C=O stretch of the ester, C-O stretches, or aromatic C-H bends. Comparing the computed spectrum with an experimental one can aid in the assignment of spectral bands to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. wikipedia.org Methods like the Gauge-Including Atomic Orbital (GIAO) method are commonly employed for this purpose. wikipedia.org The calculated chemical shifts, when correlated with experimental data, provide powerful confirmation of the proposed molecular structure. nih.gov

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, which correspond to the absorption of light in the UV-visible region. These calculations provide the wavelength of maximum absorption (λmax) and the oscillator strength of the transitions, which can be compared to an experimental UV-Vis spectrum. This analysis provides insight into the electronic structure and chromophores within the molecule.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative Data)

| Spectroscopy Type | Parameter | Predicted Value | Corresponding Functional Group |

|---|---|---|---|

| IR | Vibrational Frequency (cm⁻¹) | ~1725 | C=O stretch (ester) |

| ~1610 | C=N stretch (oxazole) | ||

| ~1250 | C-O stretch (ester) | ||

| ¹³C NMR | Chemical Shift (ppm) | ~162 | C=O (carbonyl) |

| ~155 | C4 (oxazole) | ||

| ~140 | C5 (oxazole) | ||

| ~67 | CH2 (benzyl) | ||

| UV-Vis | λmax (nm) | ~265 | π → π* transition |

Chemical Reactivity and Derivatization Strategies of Benzyl 4 Methyloxazole 5 Carboxylate

Reactivity Patterns of the Oxazole (B20620) Ring System

The oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of thiazoles. wikipedia.org The presence of the pyridine-like nitrogen atom at position 3 deactivates the ring towards electrophilic attack and increases its susceptibility to nucleophilic attack. oxfordsciencetrove.com The reactivity of the oxazole ring in Benzyl (B1604629) 4-methyloxazole-5-carboxylate is influenced by the substituents present, namely the methyl group at C4 and the benzyl carboxylate group at C5.

Ring-Opening Reactions and Subsequent Transformations

The oxazole ring is susceptible to ring-opening reactions under various conditions. researchgate.net Nucleophilic attack, particularly at the C2 position, can initiate ring cleavage. pharmaguideline.com For instance, treatment of oxazoles with ammonia (B1221849) or formamide (B127407) can lead to the formation of imidazoles through a ring-opening and recyclization process. pharmaguideline.com

Deprotonation at the C2 position in the presence of a strong base is often followed by ring-opening to form an isonitrile. cutm.ac.inslideshare.net This reactivity is a significant consideration in the metalation of oxazoles. Additionally, oxidizing agents like cold potassium permanganate, chromic acid, and ozone can cause the oxazole ring to open. pharmaguideline.com The action of phosphoryl chloride (POCl3) on some oxazole N-oxides has been shown to induce ring-opening to form (Z)-N-(3-oxo-1-phenylbut-1-en-2-yl)arylamides, rather than the expected deoxygenation-chlorination. researchgate.net

The 5-alkoxyoxazole moiety is known to undergo facile ring-opening. acs.org In the context of 5-hydroxyoxazole-4-carboxylic acid derivatives, which are structurally related to the target molecule, instability towards hydrolytic ring-opening and decarboxylation has been observed. nih.gov Hydrogenolysis of a dibenzyl oxazole derivative resulted in the formation of a β-carboxyester, indicating that the removal of the benzyl ether at C5 led to a 5-hydroxyoxazole that readily underwent ring-opening. nih.gov

Metalation and Cross-Coupling Reactions at the Oxazole Core

Metalation of the oxazole ring is a key strategy for its functionalization, often serving as a prelude to cross-coupling reactions. researchgate.net The acidity of the protons on the oxazole ring follows the order C2 > C5 > C4. tandfonline.comingentaconnect.com Consequently, deprotonation with a strong base like n-butyllithium typically occurs at the C2 position. wikipedia.orgingentaconnect.com However, the resulting 2-lithiooxazole can exist in equilibrium with a ring-opened isonitrile, which can complicate subsequent reactions. wikipedia.orgacs.org To circumvent this, strategies such as using oxazole-borane complexes or introducing a protecting group at the C2 position have been developed to allow for metalation at other positions. acs.orgacs.org

Once a halogen or a metal is introduced onto the oxazole ring, a variety of transition metal-catalyzed cross-coupling reactions can be employed to form new carbon-carbon bonds. These include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide in the presence of a palladium catalyst. It has been used for the synthesis of 2,4,5-trisubstituted oxazoles. tandfonline.com

Negishi Coupling: This involves the reaction of an organozinc compound with an organic halide, catalyzed by nickel or palladium. ingentaconnect.com

Stille Coupling: This reaction couples an organotin compound with an organic halide, catalyzed by palladium. ingentaconnect.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper. ingentaconnect.com

These cross-coupling reactions provide a powerful toolkit for the synthesis of complex, substituted oxazoles, starting from a halogenated or metalated Benzyl 4-methyloxazole-5-carboxylate derivative. ingentaconnect.comresearchgate.netthieme-connect.com

Transformations Involving the Carboxylate Moiety

The benzyl ester group at the C5 position of this compound offers a handle for various chemical transformations.

Hydrolysis and Decarboxylation Reactions

Hydrolysis:

The benzyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (saponification). scite.ai This transformation is a common step in the synthesis of more complex molecules where the carboxylic acid functionality is required for further reactions. For instance, selective cleavage of a benzyl ester in the presence of other functional groups can be achieved using specific reagents. nih.gov

Decarboxylation:

The carboxylic acid obtained from hydrolysis can potentially undergo decarboxylation, especially under harsh conditions or if the resulting carbanion at the C5 position is stabilized. Silver-catalyzed oxidative decarboxylation of α-oxocarboxylates has been used as a method to synthesize oxazoles. rsc.org Cobalt-catalyzed decarboxylative C-H bond functionalization has also been reported for the benzoylation of oxazoles. acs.org While not a direct reaction of the starting ester, the potential for decarboxylation of the corresponding carboxylic acid is an important consideration in synthetic planning. Research on 5-hydroxyoxazole-4-carboxylic acid derivatives has shown that they are unstable and prone to decarboxylation. nih.gov

Functional Group Interconversions of the Ester (e.g., Amidation, Reduction)

Amidation:

The benzyl ester can be converted directly to an amide through reaction with an amine. This transformation, known as amidation, can be facilitated by catalysts. For example, various esters can undergo amidation with benzylamine. researchgate.net A facile one-pot transformation of benzyl esters into amides can be achieved using ferric(III) chloride as a catalyst. rsc.org Oxidative amidation of benzyl alcohols with amino acid esters has also been reported, suggesting the possibility of similar transformations with the benzyl ester of the oxazole. tandfonline.com

Reduction:

The ester group can be reduced to a primary alcohol. While sodium borohydride (B1222165) is generally not reactive enough to reduce esters on its own, the addition of methanol (B129727) can facilitate the reduction of aromatic benzyl esters to their corresponding alcohols in good yields. This provides a route to 5-(hydroxymethyl)-4-methyloxazole from this compound.

Chemical Modifications at the 4-Methyl Group

The 4-methyl group of the oxazole ring in this compound serves as a potential site for various chemical transformations. The acidity of the protons on this methyl group is increased due to the electron-withdrawing nature of the adjacent oxazole ring, making it susceptible to deprotonation by a strong base. This deprotonation generates a stabilized carbanion that can subsequently react with a range of electrophiles, allowing for the introduction of new functional groups at this position.

This reactivity is a common feature in 2-methyl and 4-methyl substituted oxazoles. The resulting anion can be alkylated, acylated, or undergo other carbon-carbon bond-forming reactions. For instance, deprotonation with a strong base like lithium diisopropylamide (LDA) followed by quenching with an alkyl halide would lead to the elongation of the methyl group.

While specific studies on this compound are not prevalent, the general reactivity pattern of 4-methyloxazoles suggests that similar transformations are feasible. The choice of base and reaction conditions is crucial to avoid competing reactions, such as attack at the ester carbonyl group.

Reactivity of the Benzylic Moiety

The benzylic moiety, specifically the methylene (B1212753) (-CH2-) group of the benzyl ester, is a key locus of reactivity in this compound. Its reactivity stems from the stability of the intermediates that can be formed at this position, including benzylic radicals and cations. These intermediates are stabilized by resonance with the adjacent phenyl ring.

Selective C–H Bond Functionalization and Activation

The direct functionalization of the benzylic C–H bonds offers an efficient route to introduce molecular complexity without the need for pre-installed functional groups. Transition metal catalysis, particularly with palladium and rhodium, has emerged as a powerful tool for this purpose. rsc.orgrsc.orgrsc.orgnih.gov These methods often employ a directing group to position the metal catalyst in proximity to the target C–H bonds, enhancing both reactivity and selectivity. nih.gov

Palladium-catalyzed reactions have been developed for the arylation, alkenylation, and acyloxylation of benzylic C–H bonds. acs.orgrsc.orgnih.gov For example, the palladium-catalyzed reaction of a toluene (B28343) derivative with a carboxylic acid can yield a benzyl ester, demonstrating the feasibility of forming a C-O bond at the benzylic position. organic-chemistry.org A bidentate directing group can be crucial for the selective formation of benzyl esters through multiple benzylic C–H bond cleavages. acs.org The mechanism often involves the formation of a cyclometalated intermediate. rsc.org

Rhodium catalysts have also been employed for the C–H activation of benzyl groups, leading to the formation of new carbon-carbon bonds. rsc.orgnih.govmdpi.com These reactions can proceed via a six-membered rhodacycle intermediate, enabling regioselective functionalization. rsc.org

The table below summarizes representative examples of transition metal-catalyzed C–H functionalization applicable to benzylic systems.

| Catalyst System | Reactant Type | Product Type | Reference |

| Pd(OAc)₂ / Ligand | Toluene derivatives | Benzyl esters | acs.orgorganic-chemistry.org |

| [Rh(III)] | N-benzylpyrazoles | Alkenylated arenes | rsc.org |

| Pd(OAc)₂ | Pyridine/Oxime ethers | Aminated products | nih.gov |

| Rh(I) or Rh(II) | Benzylamines | Alkylated arenes | rsc.org |

Oxidation and Reduction Chemistry of the Benzylic System

Oxidation:

The benzylic position is susceptible to oxidation to form carbonyl compounds or to cleave the benzyl group entirely. The oxidation of benzyl ethers to benzoate (B1203000) esters has been achieved using various reagents, including hypervalent iodine compounds and copper-based catalytic systems with co-oxidants like tert-butyl hydroperoxide (TBHP) and oxygen. siu.edursc.orgrsc.org These methods often proceed through a radical mechanism involving hydrogen atom abstraction from the benzylic site. siu.edu Electrochemical methods have also been reported for the oxidation of benzylic ethers and alcohols. acs.org N-heterocyclic carbenes (NHCs) can catalyze the tandem oxidation of benzylic alcohols directly to esters in the presence of an oxidant like manganese(IV) oxide. nih.govacs.org

| Oxidizing System | Substrate Type | Product Type | Key Features | Reference |

| mIBX (modified IBX) | Benzyl ethers | Benzoate esters | Water-soluble reagent, SET mechanism | siu.edu |

| Cu₂O/C₃N₄, TBHP, O₂ | Benzyl ethers | Benzoate esters | Room temperature, reduced TBHP amount | rsc.orgrsc.org |

| N-heterocyclic carbene, MnO₂ | Benzylic alcohols | Esters | One-pot tandem oxidation | nih.govacs.org |

| Electrooxidation | Benzylic ethers/alcohols | Aldehydes/Acids | Potentiostatic control | acs.org |

Reduction:

The benzyl ester group can be cleaved through reduction, most commonly via catalytic hydrogenolysis. This reaction typically employs a palladium on carbon (Pd/C) catalyst and a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. acsgcipr.orgacsgcipr.orgyoutube.comresearchgate.netjk-sci.commdma.ch The reaction proceeds under mild conditions and results in the formation of the corresponding carboxylic acid (4-methyloxazole-5-carboxylic acid) and toluene. acsgcipr.orgacsgcipr.org This method is widely used for the deprotection of benzyl esters in organic synthesis due to its high efficiency and chemoselectivity. organic-chemistry.orgthieme-connect.comscite.ai

Alternatively, benzyl esters can be reduced to the corresponding primary alcohol (in this case, (4-methyloxazole-5-yl)methanol) and toluene. While sodium borohydride is generally unreactive towards esters, its reactivity can be enhanced with additives, allowing for the reduction of benzyl esters to alcohols. Dissolving metal reductions, such as with lithium in liquid ammonia, can also effect the reductive cleavage of benzyl esters to yield toluene. acs.org The reduction of benzylic alcohols to the corresponding hydrocarbon can be achieved using hydriodic acid in a biphasic system. nih.govnih.gov

| Reducing System | Product Type | Key Features | Reference |

| H₂, Pd/C | Carboxylic acid + Toluene | Catalytic hydrogenolysis, common deprotection | organic-chemistry.orgacsgcipr.orgacsgcipr.org |

| NaBH₄-MeOH | Alcohol + Toluene | Enhanced reactivity of NaBH₄ | |

| Li, NH₃ | Toluene | Dissolving metal reduction | acs.org |

| NiCl₂·6H₂O, NaBH₄ | Carboxylic acid | Chemoselective cleavage | organic-chemistry.org |

Applications of Benzyl 4 Methyloxazole 5 Carboxylate As a Versatile Synthetic Building Block

Utility in the Construction of Complex Organic Molecules

The benzyl (B1604629) ester group in Benzyl 4-methyloxazole-5-carboxylate serves as a reliable protecting group for the carboxylic acid functionality. This protection is crucial in multi-step syntheses where the carboxylic acid could otherwise undergo unwanted reactions. The 4-methoxybenzyl (PMB) ester, a related analogue, is known for its stability under various reaction conditions and can be readily introduced in high yields. nih.gov It can be synthesized from carboxylic acids and 4-methoxybenzyl chloride in the presence of a base, or through the reaction of 4-methoxybenzyl alcohol with acid chlorides. nih.gov A particularly useful method for sensitive substrates involves the use of 4-methoxyphenyldiazomethane. nih.gov

The stability of the benzyl group allows for selective modifications at other positions of the molecule. For instance, the oxazole (B20620) ring can be involved in various cycloaddition reactions or can be opened to reveal other functional groups, which can then be further elaborated. This strategic use of the benzyl ester enables the construction of intricate molecular architectures that would be challenging to assemble otherwise.

Precursor for the Elaboration of Advanced Heterocyclic Scaffolds

The oxazole core of this compound is a key feature that makes it a valuable precursor for the synthesis of other heterocyclic systems. The oxazole ring can undergo a variety of chemical transformations, including ring-opening reactions, cycloadditions, and rearrangements, to provide access to a diverse array of more complex heterocyclic scaffolds. For example, derivatives of isoxazoles, a class of heterocyclic compounds structurally related to oxazoles, have been synthesized and shown to possess herbicidal activity. nih.gov

Furthermore, the development of synthetic methods for 1,3-oxazol-5(4H)-ones, which share the oxazole core, highlights the importance of this structural motif in organic synthesis. mdpi.com These compounds can be prepared through the cyclodehydration of N-acyl-α-amino acids using various reagents. mdpi.com The resulting oxazolones are themselves versatile intermediates for the synthesis of other valuable molecules. The ability to transform the oxazole ring into other heterocyclic systems makes this compound a strategic starting material in the design and synthesis of novel compounds with potential applications in medicinal chemistry and materials science. For instance, thieno[2,3-d]pyrimidine (B153573) derivatives, which can be synthesized from precursors containing a core heterocyclic structure, have shown promising antimicrobial activity. researchgate.net

Integration into Macrocyclic Architectures and Peptidomimetics

The structural components of this compound make it an attractive building block for the synthesis of macrocycles and peptidomimetics. The benzyl ester can be selectively cleaved under specific conditions to reveal a carboxylic acid, which can then be used to form amide bonds, a key linkage in peptides and their mimics. The oxazole ring itself can act as a bioisosteric replacement for an amide bond or a specific amino acid side chain in peptidomimetics. This can lead to compounds with improved pharmacological properties, such as increased metabolic stability or enhanced binding affinity to biological targets.

The ability to incorporate this building block into larger cyclic structures is also of significant interest. Macrocycles often exhibit unique biological activities due to their constrained conformations. By strategically placing this compound within a macrocyclic framework, chemists can create novel structures with tailored properties for various applications, including drug discovery.

Strategic Implementation in Multi-Step Total Synthesis Schemes

In the realm of total synthesis, where the goal is to construct complex natural products from simple starting materials, this compound can play a crucial role. Its stability and predictable reactivity make it a reliable component in lengthy and complex synthetic sequences. The benzyl protecting group is widely used in carbohydrate chemistry, a field that often involves multi-step syntheses, due to its stability and its influence on the reactivity and selectivity of glycosylation reactions. nih.gov

The strategic implementation of this building block allows for the controlled introduction of specific functionalities at precise stages of a synthesis. For example, the oxazole ring can be carried through several synthetic steps and then be transformed at a later stage to complete the target molecule. This approach, where a stable fragment is elaborated in the final steps of a synthesis, is a common strategy in the total synthesis of complex natural products. The versatility of this compound makes it a valuable tool in the arsenal (B13267) of synthetic organic chemists tackling challenging synthetic targets.

An in-depth exploration of the future research avenues in the chemistry of this compound reveals significant potential for innovation in synthetic methodologies, computational design, catalysis, and strategic synthesis. This article delineates the prospective research directions that could shape the utility and application of this specific oxazole derivative.

Future Research Perspectives in the Chemistry of Benzyl 4 Methyloxazole 5 Carboxylate

The evolution of organic synthesis is increasingly driven by the need for efficiency, sustainability, and precision. For a molecule like Benzyl (B1604629) 4-methyloxazole-5-carboxylate, which holds potential as a versatile building block, future research is poised to unlock new capabilities in how such compounds are created and utilized. The following sections outline key areas of prospective research that promise to enhance the synthetic value and accessibility of this oxazole (B20620) derivative.

Q & A

Q. What are the common synthetic routes for Benzyl 4-methyloxazole-5-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via esterification or substitution reactions. For example, methyl 4-methyloxazole-5-carboxylate (a precursor) can undergo benzylation using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) . The Bischler-Napieralski reaction has also been employed for oxazole derivatives, where cyclization of amides or nitriles with carboxylic acids occurs under dehydrating conditions (e.g., POCl₃) . Reaction conditions such as temperature (60–100°C), solvent polarity, and catalyst choice (e.g., H₂SO₄ in acetic acid) critically affect yield and purity. For instance, prolonged heating (>12 hours) may increase side reactions, while inert atmospheres (N₂/Ar) reduce oxidation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry. The oxazole ring protons typically resonate at δ 7.5–8.5 ppm (¹H), while the benzyl group shows aromatic peaks at δ 7.2–7.4 ppm .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., C₁₀H₉NO₃ requires [M+H]⁺ = 192.0655) and fragmentation patterns .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and torsional strain in the oxazole ring . ORTEP-3 generates graphical representations for publication-quality figures .

Q. How can researchers mitigate hazards when handling this compound in laboratory settings?

- Methodological Answer : While specific hazard data for this compound is limited, analogous oxazole derivatives require:

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Storage : Keep in sealed containers under dry, inert atmospheres (e.g., N₂) to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in the synthesis of substituted oxazole derivatives?

- Methodological Answer : Regioselectivity in oxazole synthesis depends on:

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) on precursors direct cyclization to specific positions. For example, 5-substituted oxazoles form preferentially under acidic conditions .

- Catalyst Design : Heterogeneous catalysts like ammonium cerium phosphate improve selectivity in esterification reactions. Uniform experimental design (UED) and data mining can identify optimal molar ratios (e.g., 1.5:1 acid/alcohol) and catalyst loading (5–10 wt%) .

Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. Strategies include:

- Cross-Validation : Combine 2D NMR (e.g., COSY, HSQC) with IR spectroscopy to confirm functional groups.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts, aiding assignment of ambiguous peaks .

- Crystallographic Data : SHELXL-refined X-ray structures provide unambiguous bond lengths and angles, resolving disputes over regiochemistry .

Q. What computational methods are employed to predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Molecular Orbital Analysis : HOMO-LUMO gaps calculated via Gaussian09 predict susceptibility to nucleophilic attack at the ester carbonyl (LUMO ≈ -1.2 eV) .

- MD Simulations : Assess solvation effects in polar aprotic solvents (e.g., DMSO), which stabilize transition states and accelerate substitution rates.

Q. How does crystallographic analysis using programs like SHELXL aid in resolving structural ambiguities?

- Methodological Answer : SHELXL refines crystal structures by:

- Twinned Data Handling : Robust algorithms deconvolute overlapping reflections in twinned crystals (e.g., 180° rotations) .

- Disorder Modeling : Partial occupancy sites (e.g., benzyl group rotamers) are resolved using restraints (SHELX keyword: AFIX).

- Validation Tools : R-factor convergence (<5%) and CheckCIF reports ensure structural reliability .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.